molecular formula C12H13N3O6 B2451933 Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate CAS No. 866151-12-4

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate

Cat. No.: B2451933
CAS No.: 866151-12-4
M. Wt: 295.251
InChI Key: GFHWJFIQEQDYBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate typically involves a [2 + 2] annulation reaction. One common method involves the reaction of ethyl 2,3-butadienoate with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the azetidine derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: The nitro groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can introduce carboxylic acids or other oxygen-containing functional groups.

Scientific Research Applications

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The strained azetidine ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. The presence of the 2,4-dinitrophenyl group can facilitate interactions with specific proteins or enzymes, leading to inhibition or activation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2,4-dinitrophenyl)azetidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 1-(2,4-dinitrophenyl)pyrrolidine-3-carboxylate: Similar structure but with a five-membered ring instead of a four-membered ring.

    Ethyl 1-(2,4-dinitrophenyl)piperidine-3-carboxylate: Similar structure but with a six-membered ring.

Uniqueness

Ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in chemical research .

Properties

IUPAC Name

ethyl 1-(2,4-dinitrophenyl)azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-2-21-12(16)8-6-13(7-8)10-4-3-9(14(17)18)5-11(10)15(19)20/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWJFIQEQDYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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